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Compound of Interest

Compound Name: 1-Phenyl-2-butene

Cat. No.: B075058 Get Quote

Introduction

The indane scaffold is a crucial component in various biologically active molecules, including

pharmaceuticals and agrochemicals.[1][2] Derivatives of indane have shown promise as

insecticides and herbicides.[3][4] This application note details a synthetic pathway for

producing a novel agrochemical candidate starting from 1-phenyl-2-butene. The synthesis

involves an intramolecular Friedel-Crafts alkylation to form a key 1,3-dimethylindane

intermediate, followed by functionalization and elaboration into a final triazine-containing

molecule, a class of compounds well-known for their herbicidal properties.[5][6]

Synthetic Pathway Overview
The multi-step synthesis transforms 1-phenyl-2-butene into a potential N-(1,3-dimethylindan-

5-yl)-N-ethyl-1,3,5-triazin-2-amine herbicide candidate. The key steps are:

Cyclization: Intramolecular Friedel-Crafts alkylation of 1-phenyl-2-butene to yield 1,3-

dimethylindane.

Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the indane ring,

primarily at the 5-position.

Reduction: Conversion of the nitro group to an amino group to furnish 5-amino-1,3-

dimethylindane.
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Acylation: Acetylation of the amino group to yield N-(1,3-dimethylindan-5-yl)acetamide.

Alkylation: N-alkylation with an ethyl group to produce N-(1,3-dimethylindan-5-yl)-N-

ethylacetamide.

Final Assembly: Synthesis of the triazine-containing final product.

Experimental Protocols
Step 1: Synthesis of 1,3-Dimethylindane
This procedure is based on the acid-catalyzed intramolecular Friedel-Crafts alkylation of

phenylalkenes.[7][8]

Methodology:

To a stirred solution of 1-phenyl-2-butene (1.0 eq) in a suitable solvent such as

dichloromethane, slowly add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding ice-cold water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain 1,3-dimethylindane.

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount

1-Phenyl-2-butene 1.0 132.20 (user defined)

Aluminum Chloride 1.2 133.34 (calculated)

Dichloromethane - - (solvent)

Table 1: Reactants for the synthesis of 1,3-dimethylindane.
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Step 2: Synthesis of 5-Nitro-1,3-dimethylindane
The nitration of the indane ring is a standard electrophilic aromatic substitution.[9]

Methodology:

To a mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (2.0 eq) at 0

°C, add 1,3-dimethylindane (1.0 eq) dropwise with vigorous stirring.

Maintain the temperature below 10 °C during the addition.

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced

pressure to yield the crude 5-nitro-1,3-dimethylindane.

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount

1,3-Dimethylindane 1.0 146.23 (user defined)

Nitric Acid (conc.) 1.5 63.01 (calculated)

Sulfuric Acid (conc.) 2.0 98.08 (calculated)

Table 2: Reactants for the nitration of 1,3-dimethylindane.

Step 3: Synthesis of 5-Amino-1,3-dimethylindane
The reduction of the nitro group to an amine is a common transformation.

Methodology:

In a round-bottom flask, dissolve 5-nitro-1,3-dimethylindane (1.0 eq) in ethanol.
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Add a reducing agent, such as tin(II) chloride (3.0 eq) or catalytic hydrogenation (e.g., Pd/C

with H₂ gas).

If using SnCl₂, heat the mixture to reflux for 3-5 hours.

Cool the reaction and neutralize with a base (e.g., NaOH solution) until the solution is

alkaline.

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry

over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to obtain 5-amino-1,3-dimethylindane.

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount

5-Nitro-1,3-

dimethylindane
1.0 191.23 (user defined)

Tin(II) Chloride

Dihydrate
3.0 225.63 (calculated)

Ethanol - - (solvent)

Table 3: Reactants for the reduction of 5-nitro-1,3-dimethylindane.

Step 4 & 5: Synthesis of N-(1,3-dimethylindan-5-yl)-N-
ethylacetamide
This two-step process involves the acylation of the amine followed by N-alkylation.

Methodology (Acetylation):

Dissolve 5-amino-1,3-dimethylindane (1.0 eq) in a suitable solvent like dichloromethane.

Add a base, such as triethylamine (1.2 eq), followed by the dropwise addition of acetyl

chloride (1.1 eq) at 0 °C.

Stir the reaction at room temperature for 1-2 hours.
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Wash the reaction mixture with water, followed by saturated sodium bicarbonate solution.

Dry the organic layer and concentrate to get N-(1,3-dimethylindan-5-yl)acetamide.

Methodology (N-Ethylation):

To a solution of N-(1,3-dimethylindan-5-yl)acetamide (1.0 eq) in a polar aprotic solvent like

DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.

After stirring for 30 minutes, add ethyl iodide (1.2 eq).

Allow the reaction to proceed at room temperature for several hours.

Quench the reaction with water and extract the product with ether.

Wash the organic layer, dry, and concentrate to get the desired N-(1,3-dimethylindan-5-yl)-N-

ethylacetamide.

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount

Acetylation

5-Amino-1,3-

dimethylindane
1.0 161.25 (user defined)

Acetyl Chloride 1.1 78.50 (calculated)

Triethylamine 1.2 101.19 (calculated)

N-Ethylation

N-(1,3-dimethylindan-

5-yl)acetamide
1.0 203.29 (user defined)

Sodium Hydride (60%

dispersion)
1.2 24.00 (calculated)

Ethyl Iodide 1.2 155.97 (calculated)

Table 4: Reactants for the synthesis of N-(1,3-dimethylindan-5-yl)-N-ethylacetamide.
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Step 6: Synthesis of the Final Triazine Product
The final step involves the construction of the triazine ring, a common toxophore in herbicides.

[10][11]

Methodology:

The synthesis of substituted 1,3,5-triazines can be achieved by reacting N-(1,3-

dimethylindan-5-yl)-N-ethylcyanamide with a suitable reagent. The cyanamide can be

prepared from the corresponding amine.

Alternatively, a more direct approach involves the reaction of 5-amino-1,3-dimethylindane

with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

To a solution of 5-amino-1,3-dimethylindane (1.0 eq) in a solvent like acetone, add a solution

of cyanuric chloride (1.0 eq) at 0 °C.

Add a base (e.g., sodium bicarbonate) to neutralize the HCl formed.

Stir for several hours, allowing the reaction to proceed.

The remaining chlorine atoms on the triazine ring can be substituted by reacting with other

nucleophiles (e.g., ethylamine) to obtain the final product.

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount

5-Amino-1,3-

dimethylindane
1.0 161.25 (user defined)

Cyanuric Chloride 1.0 184.41 (calculated)

Sodium Bicarbonate 2.0 84.01 (calculated)

Ethylamine 1.0 45.08 (calculated)

Table 5: Reactants for the synthesis of the final triazine product.
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Synthetic workflow for the novel agrochemical.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b075058?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction

Workup and Purification

Dissolve 1-phenyl-2-butene
in Dichloromethane

Cool to 0 °C

Slowly add AlCl₃

Warm to Room Temperature

Stir for 2-4 hours

Monitor by TLC

Quench with Ice Water

Separate Organic Layer

Wash with Brine

Dry over Na₂SO₄

Concentrate

Purify by Column
Chromatography

Click to download full resolution via product page

Experimental workflow for Step 1: Friedel-Crafts Cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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